molecular formula C24H23ClN4O3 B1673237 HhAntag CAS No. 496794-70-8

HhAntag

Cat. No.: B1673237
CAS No.: 496794-70-8
M. Wt: 450.9 g/mol
InChI Key: UBHJFPVTEATUFS-UHFFFAOYSA-N
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Description

HhAntag is a specific, potent, and orally active small molecule antagonist of the Hedgehog (Hh) signaling pathway. It is known for its ability to inhibit the activity of the signaling receptor Smoothened (SMO), which plays a crucial role in the Hh pathway. This pathway is involved in various developmental processes and has been associated with tumorigenesis in several human tissues .

Biochemical Analysis

Biochemical Properties

HhAntag interacts with the SMO receptor, a key protein in the Hh pathway . By inhibiting SMO, this compound effectively blocks the Hh pathway, which plays a crucial role in various biochemical reactions, particularly those involved in cell growth and differentiation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits cell proliferation and promotes cell death in a dose-dependent manner . This compound also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the SMO receptor . This binding inhibits the activation of the Hh pathway, leading to changes in gene expression and ultimately affecting cellular functions .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, treatment of tumor-bearing mice with this compound led to a significant inhibition of tumor growth

Metabolic Pathways

This compound is involved in the Hh signaling pathway, a crucial metabolic pathway in cells . It interacts with the SMO receptor, affecting the activation of this pathway .

Subcellular Localization

This compound targets the SMO receptor, which is a component of the cell membrane Therefore, the subcellular localization of this compound is likely at the cell membrane where SMO is located

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HhAntag involves multiple steps, starting with the preparation of key intermediates. The final product is obtained through a series of reactions, including condensation, cyclization, and functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance production capabilities .

Chemical Reactions Analysis

Types of Reactions

HhAntag undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives of this compound .

Scientific Research Applications

HhAntag has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the Hh signaling pathway and its role in various chemical processes.

    Biology: Employed in cell culture studies to investigate the effects of Hh pathway inhibition on cellular functions and development.

    Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases associated with aberrant Hh signaling.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting the Hh pathway

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high potency and specificity for the SMO receptor. It has been shown to be ten times more potent than cyclopamine in inhibiting the Hh pathway. Additionally, this compound exhibits significant oral bioavailability and efficacy in various in vitro and in vivo models, making it a valuable tool for research and potential therapeutic applications .

Properties

IUPAC Name

N-[4-chloro-3-[6-(dimethylamino)-1H-benzimidazol-2-yl]phenyl]-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O3/c1-29(2)16-6-8-21-22(12-16)28-23(27-21)19-11-15(5-7-20(19)25)26-24(30)14-9-17(31-3)13-18(10-14)32-4/h5-13H,1-4H3,(H,26,30)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHJFPVTEATUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432730
Record name HhAntag
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496794-70-8
Record name HhAntag
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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